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molecular formula C12H11Cl4N B8672544 Benzenamine, N-(2,2,6,6-tetrachlorocyclohexylidene)- CAS No. 123066-65-9

Benzenamine, N-(2,2,6,6-tetrachlorocyclohexylidene)-

Cat. No. B8672544
M. Wt: 311.0 g/mol
InChI Key: WKAXFOWFPRBECG-UHFFFAOYSA-N
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Patent
US05001264

Procedure details

A 1 l glass reactor was charged with 100 g (0.32 mole) of N-phenyl-2,2,6,6-tetrachlorocyclohexaneimine obtained in Example 1 and 500 g of chlorobenzene, and the mixture was heated in an oil bath with stirring. While keeping the reaction temperature at 100° C., the reaction was continued for 5 hours. After the reaction was completed, the reaction mixture was cooled to 25° C., and washed with 300 g of a 10% aqueous solution of sodium hydroxide. Then, the organic layer was dried with sodium sulfuric anhydride, from which chlorobenzene was distilled away under reduced pressure to give 64.7 g of N-phenyl-2,6-dichloroaniline in the state of a black solid (yield: 85%, mp: 49.5° to 50.7° C.). The obtained N-phenyl-2,6-dichloroaniline had a purity of 92.1% measured by means of gas chromatography.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]2[C:13](Cl)([Cl:14])[CH2:12][CH2:11][CH2:10][C:9]2(Cl)[Cl:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>ClC1C=CC=CC=1>[C:1]1([NH:7][C:8]2[C:9]([Cl:16])=[CH:10][CH:11]=[CH:12][C:13]=2[Cl:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C1C(CCCC1(Cl)Cl)(Cl)Cl
Name
Quantity
500 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in an oil bath
CUSTOM
Type
CUSTOM
Details
at 100° C.
WASH
Type
WASH
Details
washed with 300 g of a 10% aqueous solution of sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the organic layer was dried with sodium sulfuric anhydride, from which chlorobenzene
DISTILLATION
Type
DISTILLATION
Details
was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 64.7 g
YIELD: CALCULATEDPERCENTYIELD 84.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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